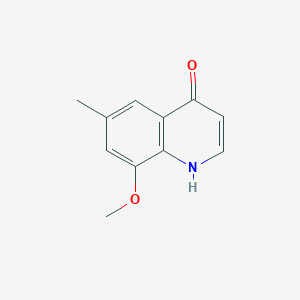

8-Methoxy-6-methylquinolin-4-ol

概要

説明

8-Methoxy-6-methylquinolin-4-ol is an organic compound with the molecular formula C11H11NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-6-methylquinolin-4-ol typically involves the following steps:

Starting Materials: The synthesis begins with p-anisidine and ethyl acetoacetate.

Reflux Reaction: These starting materials are heated to reflux in ethanol for about 6 hours to form an intermediate compound.

Thermal Cyclization: The intermediate is then subjected to thermal cyclization at 260°C for 1 hour, resulting in the formation of the quinoline core.

Final Step: The final step involves the treatment of the quinoline core with chloroacetic acid to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial synthesis .

化学反応の分析

Types of Reactions: 8-Methoxy-6-methylquinolin-4-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: It can be reduced to form dihydroquinolines.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinolines.

Substitution: Halogenated or nitrated quinolines.

科学的研究の応用

8-Methoxy-6-methylquinolin-4-ol has several scientific research applications:

作用機序

The mechanism of action of 8-Methoxy-6-methylquinolin-4-ol involves its interaction with the BET family protein BRD4. This interaction inhibits the function of BRD4, leading to the reactivation of latent HIV-1 by mimicking acetylated lysines of core histones. This results in the dysregulation of acetylation-sensitive genes and diminishes the expression of c-Myc, a transcription factor .

類似化合物との比較

6-Ethoxy-2-methylquinolin-4-ol: Similar in structure but with an ethoxy group instead of a methoxy group.

8-Hydroxyquinoline: Lacks the methoxy and methyl groups but shares the quinoline core.

Uniqueness: 8-Methoxy-6-methylquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a BET bromodomain inhibitor sets it apart from other quinoline derivatives .

生物活性

8-Methoxy-6-methylquinolin-4-ol (MMQO) is a compound that has garnered attention for its biological activities, particularly in the context of viral reactivation and potential therapeutic applications. This article provides a detailed overview of its biological activity, supported by relevant research findings and data.

MMQO has been identified as a promising agent in the reactivation of latent HIV. It operates by activating specific cellular signaling pathways, notably the Jun N-terminal kinase (JNK) pathway, which enhances T-cell receptor (TCR)/CD3 stimulation. This stimulation is crucial for reactivating HIV-1 from latency without causing excessive T-cell activation or toxicity, making it a candidate for combination therapies aimed at eradicating HIV reservoirs in patients undergoing highly active antiretroviral therapy (HAART) .

Key Findings:

- JNK Activation : MMQO activates JNK, which plays a role in cellular stress responses and can influence gene expression related to HIV reactivation .

- Inhibition of IL-2 and TNF-α : While promoting HIV reactivation, MMQO inhibits the transcription of pro-inflammatory cytokines such as interleukin-2 (IL-2) and tumor necrosis factor alpha (TNF-α), suggesting a dual role in managing immune responses .

- Impact on T-cell Proliferation : The compound prevents TCR-induced cell cycle progression in primary T cells, indicating a complex interaction with T-cell dynamics that could be leveraged therapeutically .

Antiviral Activity

Research indicates that MMQO is effective in reactivating latent HIV in various cellular models. In studies involving Jurkat cells infected with an HIV minigenome, MMQO demonstrated significant efficacy in promoting viral expression when combined with other agents such as TNF-α .

Comparative Efficacy

A comparative analysis of MMQO's efficacy against other known antiviral agents reveals its unique properties. For instance, while traditional agents like prostratin and 5-aza-2′deoxycitidine have been used to reactivate latent HIV, MMQO's lower toxicity profile makes it an attractive alternative .

| Compound | Mechanism | Efficacy | Toxicity |

|---|---|---|---|

| MMQO | JNK activation; IL-2/TNF inhibition | High | Low |

| Prostratin | PKC activation | Moderate | Moderate |

| 5-Aza-dC | DNA demethylation | High | High |

Case Studies

Several studies have highlighted the potential of MMQO in clinical settings:

- HIV Reactivation Study : A study conducted on Jurkat T cells demonstrated that MMQO effectively reactivated latent HIV with minimal cytotoxic effects compared to other agents .

- Combination Therapy Trials : In trials combining MMQO with TNF-α or other known reactivators, researchers observed enhanced viral reactivation rates, providing a foundation for future combination therapy approaches aimed at HIV eradication .

Future Directions

The biological activity of MMQO presents several avenues for further research:

- Combination Therapies : Exploring the synergistic effects of MMQO with existing antiviral therapies could enhance treatment protocols for patients with latent HIV.

- Mechanistic Studies : Further investigation into the precise molecular mechanisms underlying MMQO's action may reveal additional therapeutic targets.

- Broader Antiviral Applications : Given its unique properties, there is potential for MMQO to be explored against other viral infections beyond HIV.

特性

IUPAC Name |

8-methoxy-6-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-5-8-9(13)3-4-12-11(8)10(6-7)14-2/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLHKVAEYHPPGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。